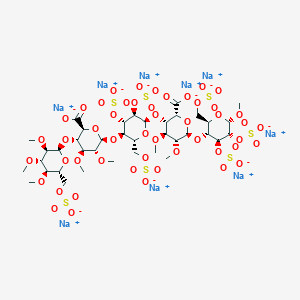
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
“1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-nitrophenyl” part suggests the presence of a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The “carbonitrile” indicates a nitrile group (-C≡N) is also part of the structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : A study by Al‐Azmi and Shalaby (2018) described a green synthesis method for a derivative of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. The study emphasized the molecular structure analysis using spectroscopic studies and X-ray crystallography. It also involved computational approaches using Hartree-Fock and density functional theory (Al‐Azmi & Shalaby, 2018).
Antiviral Applications : A research by Shamroukh et al. (2007) utilized a precursor similar to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for synthesizing novel derivatives for antiviral evaluation. These derivatives were tested against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Antimicrobial Agents : El-ziaty et al. (2016) synthesized derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as antimicrobial agents. Their study highlights the potential of these compounds in medical applications, particularly in combating microbial infections (El-ziaty et al., 2016).
Catalysis in Synthesis : A study by Noura et al. (2018) investigated the use of (nano) gelatoric ionic liquids in catalyzing the synthesis of a substituted pyrazole, including derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This highlights the role of such compounds in facilitating chemical reactions (Noura et al., 2018).
X-ray Crystallography : Sharma et al. (2015) conducted a study on the crystal structure of carbonitrile compounds related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This research is significant for understanding the molecular and crystal structure of these compounds (Sharma et al., 2015).
Green Synthetic Methods : Karati et al. (2022) developed a microwave-assisted green synthetic method for synthesizing derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This method highlights the environmental benefits and efficiency of alternative synthetic approaches (Karati et al., 2022).
Nanotechnology in Drug Delivery : Alfei et al. (2022) explored water-soluble formulations of a pyrazole derivative related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for potential antiproliferative effects on cancer cells. This study demonstrates the application of nanotechnology in enhancing the solubility and therapeutic potential of such compounds (Alfei et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOUHIHOAOOMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569080 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
102539-56-0 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)




![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)





